molecular formula C19H20N2O3S B2931527 3-(dimethylamino)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1798618-44-6

3-(dimethylamino)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2931527
CAS RN: 1798618-44-6
M. Wt: 356.44
InChI Key: CFJLSXZWJXNQQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Reactions with Heterocyclic Compounds

  • Reaction Mechanisms with NH-acidic Heterocycles : Studies on compounds like 3-(Dimethylamino)-2H-azirines reveal reactions with NH-acidic heterocycles, leading to the formation of products such as 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. These reactions suggest potential applications in synthesizing novel heterocyclic compounds with bioactive properties (Ametamey & Heimgartner, 1990).

Synthetic Applications

  • Versatile Building Blocks for Heterocyclic Syntheses : The utility of dimethylamino-containing compounds as versatile building blocks for synthesizing diverse heterocyclic derivatives, including azoles, pyrimidines, and furans, demonstrates their significant potential in medicinal chemistry and drug development (Farag et al., 2011).

Organophosphorus Compound Studies

  • Modification of Heterocyclic Compounds : Research on dimethylamino-heterocyclic compounds from potential hydroxy-compounds highlights their role in creating organophosphorus compounds. These findings indicate applications in developing new materials with unique electronic and optical properties (Pedersen & Lawesson, 1974).

Alkylation and Ring Closure Reactions

  • Generating Structurally Diverse Libraries : The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for alkylation and ring closure reactions to generate a diverse library of compounds underscores the role of dimethylamino derivatives in expanding chemical space for pharmaceuticals (Roman, 2013).

Corrosion Inhibition

  • Corrosion Inhibition for Carbon Steel : The study of benzothiazole derivatives for their corrosion inhibiting effects on steel in acidic solutions highlights potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (Hu et al., 2016).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

3-(dimethylamino)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21(2)14-6-3-5-13(11-14)19(23)20-12-15-8-9-17(25-15)18(22)16-7-4-10-24-16/h3-11,18,22H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJLSXZWJXNQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

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